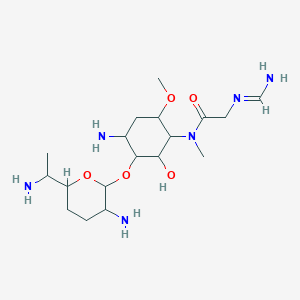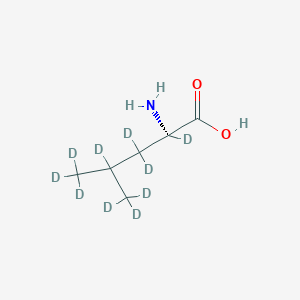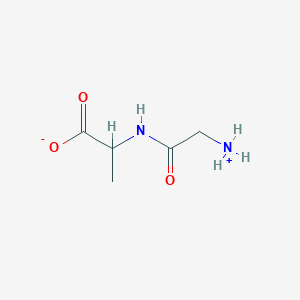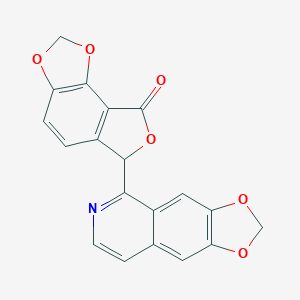
Hypecoumine
説明
Synthesis Analysis
Hypecoumine was isolated from a traditional Tibetan drug, Hypecoum leptocarpum, alongside three other alkaloids: protopine, cryptopine, and oxyhydrastinine. The isolation process revealed Hypecoumine as a new alkaloid, with its structure elucidated through extensive spectroscopic analysis including UV, IR, MS, and IHNMR techniques (Chen Bz & Fan Qc, 1985).
Molecular Structure Analysis
The molecular structure of Hypecoumine was determined through sophisticated spectroscopic methods, providing detailed insights into its chemical framework. These analyses are crucial for understanding the compound's potential reactivity and interactions at the molecular level. While specific details on the molecular structure analysis of Hypecoumine were not found, the elucidation techniques typically involve comprehensive NMR and mass spectrometry studies to reveal the arrangement of atoms and bonds within the molecule.
Chemical Reactions and Properties
Research on the chemical reactions and properties of Hypecoumine specifically is sparse. However, the study of related compounds and proteins, such as the hydrogenase maturation proteins HypF and HypE, provides insight into the complex biochemical processes involving carbamoyltransfer and dehydration reactions crucial for the synthesis of active site ligands in enzymes (Blokesch et al., 2004). These reactions are indicative of the intricate chemical behavior that compounds like Hypecoumine might exhibit or participate in within biological contexts.
Physical Properties Analysis
The physical properties of a compound, including its phase, melting point, solubility, and density, are essential for understanding its behavior in different environments and applications. The research did not specifically address the physical properties of Hypecoumine, but these properties are generally assessed through experimental measurements and contribute to the compound's characterization.
Chemical Properties Analysis
The chemical properties of Hypecoumine, such as reactivity, stability, and functional group behavior, play a significant role in its potential applications and interactions with other molecules. The isolation of Hypecoumine and related compounds from Hypecoum erectum, and their structural identification, hints at the diverse chemical properties these molecules may exhibit, including antioxidative activities as suggested by their in vitro assessments (N. Xu et al., 2022).
科学的研究の応用
High-Throughput Screening : Hypecoumine is used in high-throughput screening, a valuable tool in biomedical research for discovering new chemotypes (Macarrón et al., 2011).
Potential in Treating Various Diseases : It is considered a natural product with potential applications in treating cancer, cardiovascular, neurological, and metabolic diseases (Shaikh, Sathaye, & Wan Ahmad, 2022).
Anti-inflammatory and Analgesic Effects : Hypecoum erectum, which contains Hypecoumine, has demonstrated anti-inflammatory and analgesic properties. The total alkaloid fraction, including Hypecoumine, shows the most potent effects (Yuan et al., 2021).
Antioxidative Activity : Hypecoumic acid, a derivative, exhibits moderate antioxidative activity, indicating its potential in oxidative stress-related conditions (Xu et al., 2022).
Traditional Medicine : Hypecoumine was initially isolated from the traditional Tibetan drug Hypecoum leptocarpum, indicating its historical use in traditional medicine practices (Chen Bz & Fan Qc, 1985).
特性
IUPAC Name |
6-([1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO6/c21-19-15-10(1-2-12-18(15)25-8-22-12)17(26-19)16-11-6-14-13(23-7-24-14)5-9(11)3-4-20-16/h1-6,17H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPWZNJOVFBHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C(C=C2)C(OC3=O)C4=NC=CC5=CC6=C(C=C54)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905236 | |
| Record name | 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-([1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one | |
CAS RN |
100163-16-4 | |
| Record name | Hypecoumine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100163164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



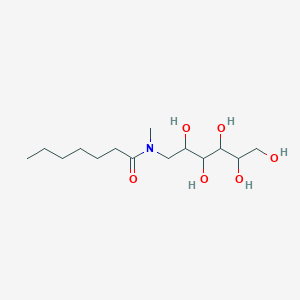
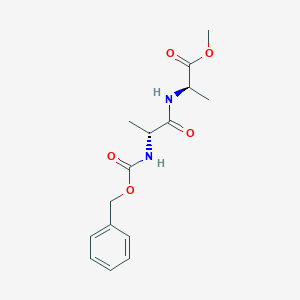
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
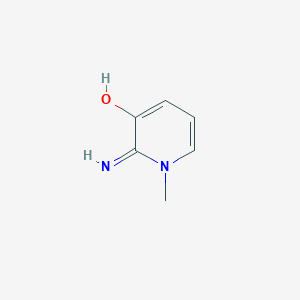
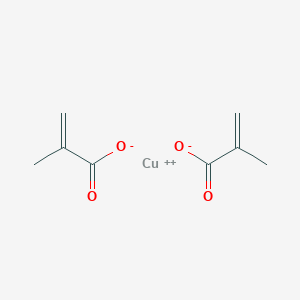
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
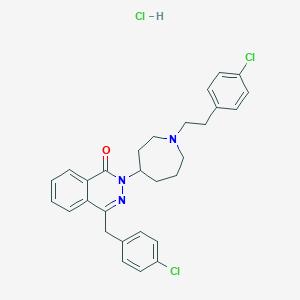
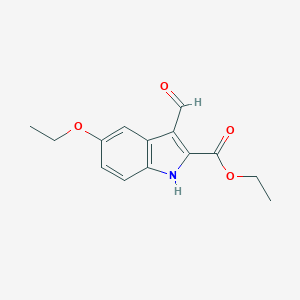
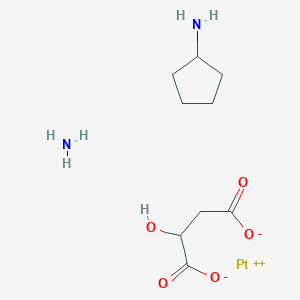

![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)
